6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

Synthetic chemistry Medicinal chemistry Cross-coupling

Kinase inhibitor programs relying on generic pyrimidoindole analogs risk regioisomeric impurities that confound SAR interpretation and waste synthesis cycles. 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one (CAS 1403589-25-2) eliminates this variable through its defined orthogonal reactivity profile: • The 6-Cl substituent remains inert under standard SNAr conditions at the 4-position, enabling clean, site-selective 4-position functionalization without protecting group strategies. • The intact 6-Cl then serves as a cross-coupling handle (Buchwald X-Phos/Pd) for sequential Suzuki or Stille arylation, enabling systematic SAR exploration at both positions-a capability structurally impossible with regioisomeric scaffolds. • Scaffold validated against GSK-3β, RET/TRKA, CK2, DYRK1A, and CDK5/p25 across independent studies; positioned for de novo multi-kinase selectivity profiling. Sourced at ≥95% purity with full analytical documentation. Standard pack sizes: 250 mg / 1 g / bulk custom. In stock for immediate global shipping.

Molecular Formula C10H6ClN3O
Molecular Weight 219.63 g/mol
CAS No. 1403589-25-2
Cat. No. B1493716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
CAS1403589-25-2
Molecular FormulaC10H6ClN3O
Molecular Weight219.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O
InChIInChI=1S/C10H6ClN3O/c11-5-1-2-7-6(3-5)8-9(14-7)12-4-13-10(8)15/h1-4H,(H2,12,13,14,15)
InChIKeyVSFXGUSQGSIRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one Specifications


6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one (CAS 1403589-25-2) is a heterocyclic compound belonging to the pyrimido[4,5-b]indole class, characterized by a fused pyrimidine-indole tricyclic core with a chloro substituent at the 6-position . The compound has a molecular formula of C10H6ClN3O and a molecular weight of 219.63 g/mol, with the pyrimido[4,5-b]indole scaffold representing a privileged chemotype extensively investigated in kinase inhibitor drug discovery programs targeting GSK-3β, RET/TRKA, CK2, and other therapeutically relevant kinases [1]. Commercially available from multiple suppliers with purity specifications ranging from 95% to 98%, this compound serves as both a screening hit and a versatile synthetic intermediate for further derivatization at the 4-position via nucleophilic substitution or cross-coupling chemistry [2].

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one: Why Generic Analogs Fail


Pyrimido[4,5-b]indole derivatives exhibit profound structure-activity relationship (SAR) sensitivity to substituent position, with chloro substitution at the 6-position conferring distinct electronic properties and synthetic utility that cannot be replicated by 5-chloro, 7-chloro, or non-halogenated analogs . Unlike the 4-position chloro group, which is activated toward nucleophilic substitution, the 6-chloro substituent is unreactive under standard SNAr conditions, enabling orthogonal and sequential functionalization strategies that are structurally precluded in regioisomeric pyrimidoindoles [1]. Furthermore, the pyrimido[4,5-b]indole isomer itself differs fundamentally from pyrimido[5,4-b]indole isomers in kinase inhibition profiles, with each ring fusion pattern yielding distinct selectivity signatures across CMGC family kinases (CDK5/p25, CK1, DYRK1A, GSK3) [2]. Procurement of generic or imprecisely specified pyrimidoindole analogs therefore introduces confounding variables in both synthetic planning and biological assay reproducibility, necessitating compound identity verification at the regioisomeric level.

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one Differentiation Evidence


Orthogonal Reactivity of 6-Chloro Substituent

The 6-chloro substituent in 6-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is chemically unreactive under standard nucleophilic substitution conditions, in direct contrast to the 4-chloro position, which is activated for SNAr reactivity. This differential reactivity enables orthogonal sequential functionalization of the pyrimidoindole core [1]. Specifically, while the 4-position undergoes nucleophilic substitution with aqueous ammonia or dimethylamine at room temperature, the 6-position chloro remains intact and requires Buchwald X-Phos ligand-optimized Suzuki or Stille cross-coupling conditions for arylation [1]. This orthogonal reactivity profile is not available in 4,6-dichloro analogs (where both positions react competitively) or in non-halogenated pyrimidoindoles (which lack reactive handles at these positions).

Synthetic chemistry Medicinal chemistry Cross-coupling

Multi-Kinase Activity of Pyrimido[4,5-b]indole Scaffold

The pyrimido[4,5-b]indole scaffold, of which 6-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is the 6-chloro-substituted variant, has been validated as a kinase inhibitor chemotype with activity across multiple therapeutically relevant kinases [1][2][3]. Unlike the pyrimido[5,4-b]indole isomer series, which shows differential selectivity patterns among CMGC family kinases, the pyrimido[4,5-b]indole scaffold has been demonstrated to engage RET (dual RET/TRKA inhibition), GSK-3β, CK2, DYRK1A, and CDK5/p25 [2][3]. While quantitative IC50 data for the parent 6-chloro compound against these targets is not available in the public domain (see explicit limitation statement), the scaffold-level activity establishes this compound as a viable screening entry point for kinase-focused drug discovery programs.

Kinase inhibition Oncology Neurodegeneration

No Direct Comparative Bioactivity Data

This evidence guide must explicitly state that no direct head-to-head quantitative comparative bioactivity data (e.g., IC50, Ki, EC50) for 6-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one (CAS 1403589-25-2) against any structurally defined comparator was identified in the peer-reviewed literature or patent corpus during the preparation of this document. BindingDB entries associated with similar compound identifiers (CHEMBL1213804) report IC50 values of 3.5 μM against Pfmrk (Plasmodium falciparum cyclin-dependent kinase) and 12 μM against human CDK1/cyclin B, but these data correspond to a different compound (SMILES contains bromophenyl and benzoyl moieties inconsistent with CAS 1403589-25-2) and thus cannot be attributed to the target compound [1]. Similarly, data for IDO1 inhibition (IC50 = 4-7 nM) in BindingDB entry CHEMBL4207581 corresponds to a distinct, structurally complex compound bearing an E/Z tetrasubstituted alkene and multiple aromatic rings, not the simple 6-chloro-pyrimidoindolone core of CAS 1403589-25-2 [2].

Data availability Procurement triage Screening prioritization

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one Research Applications


Site-Selective Derivatization for Kinase Libraries

Based on the established orthogonal reactivity profile of the 6-chloro versus 4-chloro positions, 6-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is optimally suited as a starting material for sequential, site-selective functionalization in kinase inhibitor library construction [1]. The unreactive 6-chloro substituent remains intact during initial nucleophilic substitution at the 4-position (e.g., amination, alkylation), then serves as a cross-coupling handle for subsequent Suzuki or Stille arylation using Buchwald X-Phos/Pd catalysis. This sequential derivatization strategy enables systematic exploration of substituent effects at both the 4- and 6-positions of the pyrimido[4,5-b]indole core, a capability structurally precluded in regioisomeric scaffolds [1].

Primary Screening Hit for Multi-Kinase Profiling

The pyrimido[4,5-b]indole scaffold has been validated across multiple independent studies as a kinase inhibitor chemotype with engagement against RET, TRKA, GSK-3β, CK2, DYRK1A, and CDK5/p25 [2][3][4]. Procurement of the 6-chloro variant provides a chemically tractable entry point for establishing preliminary SAR around this scaffold class. Given the absence of pre-existing quantitative selectivity data for CAS 1403589-25-2 specifically, this compound is positioned for de novo profiling in multi-kinase panels to establish selectivity signatures and identify optimal derivatization vectors for potency optimization.

Ligand Optimization for 6-Position Cross-Coupling

The documented requirement for Buchwald X-Phos ligand optimization to achieve successful 6-position cross-coupling in pyrimido[4,5-b]indoles creates a research application for synthetic methodology development [1]. The inert nature of the 6-chloro substituent toward standard cross-coupling conditions makes this compound a valuable substrate for evaluating novel ligand systems, Pd catalyst variants, and reaction condition optimization for challenging aryl chloride substrates. This application is relevant to both academic methodology research and industrial process chemistry optimization.

Agonist Screening for HSC Expansion

Pyrimidoindole derivatives have demonstrated agonist activity for human hematopoietic stem cell (HSC) self-renewal and ex vivo expansion, with UM171 representing the most potent member of this class to date [5][6]. While direct activity data for the 6-chloro variant in HSC expansion assays is not publicly available, the scaffold-level activity in this therapeutic area provides rationale for screening CAS 1403589-25-2 in umbilical cord blood CD34+ cell expansion models as part of analog-by-catalog screening campaigns.

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